![molecular formula C26H27F2N5O4 B10856513 4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-[(2-methoxypyridine-3-carbonyl)amino]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B10856513.png)
4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-[(2-methoxypyridine-3-carbonyl)amino]-N,N-dimethylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Example 31 [WO2018183145] is a synthetic organic compound that has been identified as a small molecule modulator of GPR6 activity. It is likely an antagonist or inverse agonist that reduces GPR6-regulated intracellular cyclic adenosine monophosphate levels. This compound has been explored clinically as a functional alternative to dopamine-mediated activation of D2 receptors for conditions such as Parkinson’s disease and other dyskinesias .
Méthodes De Préparation
The preparation of example 31 [WO2018183145] involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of various intermediates. The specific synthetic routes and reaction conditions are detailed in the patent WO2018183145A1. Industrial production methods would typically involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining purity and consistency .
Analyse Des Réactions Chimiques
Example 31 [WO2018183145] undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Applications De Recherche Scientifique
Example 31 [WO2018183145] has several scientific research applications:
Chemistry: It is used as a tool compound to study GPR6 activity and its modulation.
Biology: It helps in understanding the role of GPR6 in cellular processes and its potential as a therapeutic target.
Medicine: It is explored for its potential use in treating conditions like Parkinson’s disease and other dyskinesias by modulating GPR6 activity.
Industry: It may have applications in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of example 31 [WO2018183145] involves its interaction with GPR6, a G protein-coupled receptor. By acting as an antagonist or inverse agonist, the compound reduces GPR6-regulated intracellular cyclic adenosine monophosphate levels. This modulation of GPR6 activity can influence various cellular pathways and processes, providing therapeutic benefits in conditions like Parkinson’s disease .
Comparaison Avec Des Composés Similaires
Example 31 [WO2018183145] can be compared with other similar compounds that modulate GPR6 activity. Some of these similar compounds include:
Example 32 [WO2018183146]: Another small molecule modulator of GPR6 with slightly different chemical properties.
Example 33 [WO2018183147]: A compound with a similar mechanism of action but different pharmacokinetic properties.
Example 34 [WO2018183148]: A compound that also targets GPR6 but has a different chemical structure.
The uniqueness of example 31 [WO2018183145] lies in its specific chemical structure and its efficacy in modulating GPR6 activity, making it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C26H27F2N5O4 |
|---|---|
Poids moléculaire |
511.5 g/mol |
Nom IUPAC |
4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-[(2-methoxypyridine-3-carbonyl)amino]-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C26H27F2N5O4/c1-32(2)26(35)20-14-22(21(15-30-20)31-24(34)18-5-4-10-29-25(18)36-3)33-11-8-17(9-12-33)37-23-7-6-16(27)13-19(23)28/h4-7,10,13-15,17H,8-9,11-12H2,1-3H3,(H,31,34) |
Clé InChI |
BZWZIHDBTPHSPG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=NC=C(C(=C1)N2CCC(CC2)OC3=C(C=C(C=C3)F)F)NC(=O)C4=C(N=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



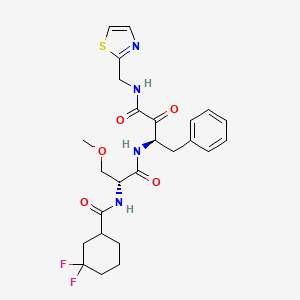
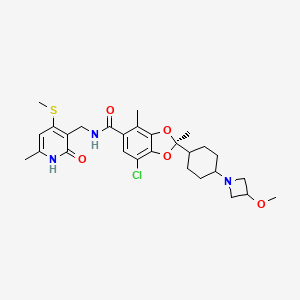
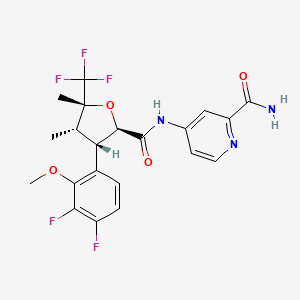
![2-(4-Fluorobenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B10856438.png)
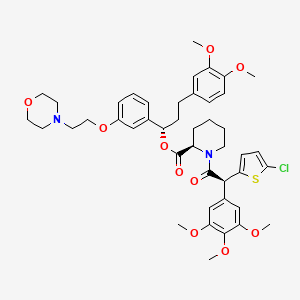
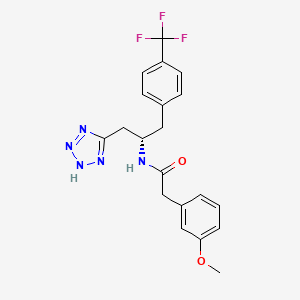
![(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoate](/img/structure/B10856454.png)
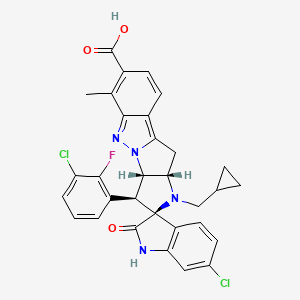
![(S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine](/img/structure/B10856471.png)
![2,3-dimethyl-3-N-(2-pyridin-4-ylpyrido[3,4-d]pyrimidin-4-yl)butane-2,3-diamine](/img/structure/B10856477.png)
![2-(5-chloro-2,4-dimethoxyphenyl)-7-(4-dimethoxyphosphorylpiperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B10856485.png)
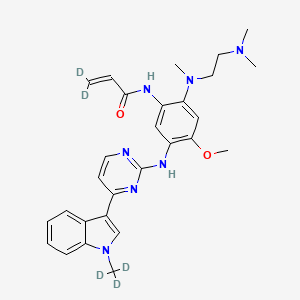
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide;hydrochloride](/img/structure/B10856517.png)
![2-Pyrazinecarboxamide, 3-[[4-[1-[[(3S)-1-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]-3-pyrrolidinyl]methyl]-4-piperidinyl]phenyl]amino]-5-(1-piperidinyl)-](/img/structure/B10856522.png)